molecular formula C14H23Br2N B14490895 1-(9-Bromononyl)pyridin-1-ium bromide CAS No. 64480-45-1

1-(9-Bromononyl)pyridin-1-ium bromide

Cat. No.: B14490895
CAS No.: 64480-45-1
M. Wt: 365.15 g/mol
InChI Key: HULBBUKBNTZHOX-UHFFFAOYSA-M
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Description

1-(9-Bromononyl)pyridin-1-ium bromide is a quaternary ammonium salt with the molecular formula C14H23Br2N. This compound is characterized by the presence of a pyridinium ring substituted with a 9-bromononyl chain. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Bromononyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 9-bromononyl bromide in an anhydrous solvent such as acetone. The reaction is carried out in a sealed pressure vial at elevated temperatures (around 90°C) to ensure complete conversion . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(9-Bromononyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridinium salts with various functional groups.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(9-Bromononyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with negatively charged biomolecules, while the 9-bromononyl chain can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules .

Comparison with Similar Compounds

  • 1-(9-Bromononyl)-3-methylimidazolium bromide
  • 1-(9-Bromononyl)-2-methylpyridinium bromide
  • 1-(9-Bromononyl)-4-methylpyridinium bromide

Comparison: 1-(9-Bromononyl)pyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and better solubility in polar solvents.

Properties

CAS No.

64480-45-1

Molecular Formula

C14H23Br2N

Molecular Weight

365.15 g/mol

IUPAC Name

1-(9-bromononyl)pyridin-1-ium;bromide

InChI

InChI=1S/C14H23BrN.BrH/c15-11-7-4-2-1-3-5-8-12-16-13-9-6-10-14-16;/h6,9-10,13-14H,1-5,7-8,11-12H2;1H/q+1;/p-1

InChI Key

HULBBUKBNTZHOX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCBr.[Br-]

Origin of Product

United States

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